1-(4-Bromophenyl)-3-ethoxypropan-1-one
Overview
Description
1-(4-Bromophenyl)-3-ethoxypropan-1-one is an organic compound characterized by the presence of a bromophenyl group attached to a propanone backbone with an ethoxy substituent
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-ethoxypropan-1-one typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by decarboxylation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-ethoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ethoxy group can be hydrolyzed to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-ethoxypropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in the synthesis of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various functional materials.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-3-ethoxypropan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its derivatives may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-ethoxypropan-1-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-2-propanone: Lacks the ethoxy group, leading to different reactivity and applications.
1-(4-Bromophenyl)-3-methoxypropan-1-one: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties and biological activity.
4-Bromophenylacetic acid: A structurally related compound with different functional groups, leading to distinct chemical behavior and uses.
Biological Activity
1-(4-Bromophenyl)-3-ethoxypropan-1-one, also known by its CAS number 859954-71-5, is a synthetic compound characterized by the presence of a bromophenyl group and an ethoxypropanone moiety. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features:
- A bromophenyl ring that contributes to its lipophilicity and potential interactions with biological targets.
- An ethoxy group that may enhance its solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research published in ResearchGate demonstrated that this compound could induce apoptosis in various cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 12.8 | Inhibition of PI3K/AKT signaling pathway |
A549 (Lung) | 18.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing a notable inhibition zone in agar diffusion tests. The presence of the bromine atom in the structure is believed to enhance its antimicrobial potency .
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's bromophenyl moiety allows it to engage with various receptors and enzymes, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cancer cell metabolism.
- Modulation of Gene Expression : It can influence transcription factors that regulate genes associated with cell cycle progression and apoptosis.
Case Studies
A notable case study involved the evaluation of this compound's effects on prostate cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability, accompanied by increased expression of pro-apoptotic markers .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-ethoxypropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-8-7-11(13)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSWTQDFFOMRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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